![molecular formula C20H19ClN4O2S B2625920 1-({[5-(2-氯苯基)-1,3,4-恶二唑-2-基]硫代}乙酰基)-4-苯基哌嗪 CAS No. 850937-49-4](/img/structure/B2625920.png)

1-({[5-(2-氯苯基)-1,3,4-恶二唑-2-基]硫代}乙酰基)-4-苯基哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Molecular Structure Analysis

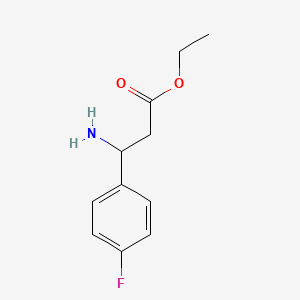

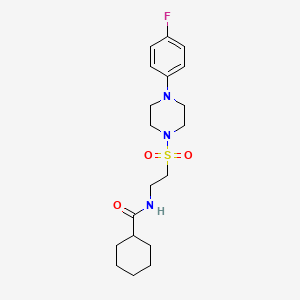

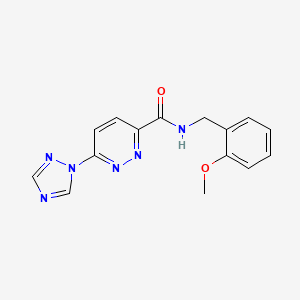

The molecular formula of 1-({[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine is C19H14ClN5OS. Its three-dimensional structure reveals the spatial arrangement of functional groups, which contributes to its biological activity. Computational methods such as density functional theory (DFT) have been employed to optimize its geometry and predict reactivity indices .

Chemical Reactions Analysis

The compound’s reactivity can be attributed to the presence of the 1,3,4-oxadiazole ring, which participates in various chemical reactions. These reactions include nucleophilic substitution, cyclization, and hydrogen bonding. Investigating its behavior under different conditions provides insights into its stability and potential transformations .

Physical And Chemical Properties Analysis

科学研究应用

抗结核活性

1-({[5-(2-氯苯基)-1,3,4-恶二唑-2-基]硫代}乙酰基)-4-苯基哌嗪及其衍生物已被研究其潜在的抗结核活性。Foks 等人在《波兰制药学报》中进行的研究发现,某些衍生物表现出 25 - 100 mg/ml 范围内的最小抑菌浓度 (MIC) (Foks et al., 2004)。

脂肪酶和 α-葡萄糖苷酶抑制

在 Bekircan 等人在《酶抑制和药物化学杂志》中进行的一项研究中,合成了该化合物的衍生物并测试了它们对脂肪酶和 α-葡萄糖苷酶的抑制。一些化合物显示出显着的抑制活性,表明在治疗肥胖和糖尿病等疾病中具有潜在的应用 (Bekircan et al., 2015)。

乙酰胆碱酯酶抑制

Saeedi 等人在《化学与生物多样性》中设计并合成了芳基异恶唑苯基哌嗪的衍生物,包括 1-({[5-(2-氯苯基)-1,3,4-恶二唑-2-基]硫代}乙酰基)-4-苯基哌嗪,作为选择性乙酰胆碱酯酶抑制剂。这些化合物可能对治疗阿尔茨海默病和其他神经退行性疾病有影响 (Saeedi et al., 2019)。

抗菌活性

Deshmukh 等人在《杂环化学杂志》中进行的研究涉及合成含有苯基哌嗪核的新型恶二唑并评估其抗菌性能。这些化合物中的一些对枯草芽孢杆菌和大肠杆菌表现出中等的抗菌活性 (Deshmukh et al., 2017)。

细胞毒性和抗癌特性

多项研究调查了该化合物及其衍生物的细胞毒性和潜在的抗癌特性。Hassanzadeh 等人在《药学科学研究》中合成了喹唑啉酮-1、3、4-恶二唑衍生物,并发现对某些癌细胞系具有显着的细胞毒活性 (Hassanzadeh et al., 2019)。

作用机制

The anti-proliferative action of 1-({[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine involves inhibition of the epidermal growth factor receptor (EGFR), a crucial target in TNBC. Docking simulations reveal favorable binding interactions within the EGFR active site. The compound disrupts EGFR signaling pathways, leading to cell cycle arrest and apoptosis in TNBC cells .

属性

IUPAC Name |

2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O2S/c21-17-9-5-4-8-16(17)19-22-23-20(27-19)28-14-18(26)25-12-10-24(11-13-25)15-6-2-1-3-7-15/h1-9H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEZVDPVAIUYRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B2625837.png)

![4-(N,N-diallylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2625838.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone](/img/structure/B2625844.png)

![1-[9-(6-aminopyridin-3-yl)-6,7-dichloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]-2-hydroxyethan-1-one](/img/structure/B2625845.png)